molecular formula C17H15BrN4O4S2 B3009923 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide CAS No. 1021071-12-4

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide

Cat. No.: B3009923
CAS No.: 1021071-12-4
M. Wt: 483.36
InChI Key: ZFIIYWJFQVHRMR-UHFFFAOYSA-N
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Description

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C17H15BrN4O4S2 and its molecular weight is 483.36. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A significant application of similar compounds involves their potential in anticancer treatments. Research has shown that derivatives of 1,3,4-oxadiazole, a component of the compound , exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

Antimicrobial and Antibacterial Properties

Studies on 1,3,4-oxadiazole derivatives also reveal their significant antimicrobial and antibacterial activities. These compounds show effectiveness against various bacterial strains, including Staphylococcus aureus, which is known for its resistance to many antibiotics (Karanth et al., 2019). This suggests potential for developing new antibacterial agents.

Corrosion Inhibition

Another interesting application is in the field of materials science, particularly as corrosion inhibitors. Certain 1,3,4-oxadiazole derivatives have been studied for their efficacy in inhibiting corrosion in metals, demonstrating protective layer formation on the metal surface and suggesting potential use in industrial applications (Ammal et al., 2018).

Photolysis Studies

The photolysis of 1,3,4-oxadiazoles, which is a relevant process in chemical reactions induced by light, has also been a subject of study. This research is crucial for understanding the behavior of these compounds under different conditions, which could be important for their application in photochemical processes (Tsuge et al., 1977).

Antitubercular Activity

Additionally, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for antitubercular activity. This research contributes to the search for new treatments against tuberculosis, a major global health issue (Dighe et al., 2012).

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O4S2/c1-22(11-4-5-11)28(24,25)12-6-2-10(3-7-12)15(23)19-17-21-20-16(26-17)13-8-9-14(18)27-13/h2-3,6-9,11H,4-5H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIIYWJFQVHRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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